2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound with the molecular formula C₁₆H₂₁N₃O and a molecular weight of 287.36 g/mol. This compound features a complex structure that includes a benzimidazole moiety and a piperidine group, which contribute to its potential pharmacological properties. The compound is recognized for its diverse applications in scientific research, particularly in drug synthesis and catalysis, due to its structural features that allow interaction with various biological targets.
This compound is classified under synthetic organic compounds and is part of the broader category of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities, including enzyme inhibition and antimicrobial properties. The specific compound under discussion has been identified with the CAS number 381671-40-5, indicating its unique identity in chemical databases.
The synthesis of 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves several key steps:
Each step requires optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Industrial production may involve batch or continuous flow processes, emphasizing efficiency and scalability.
The molecular structure of 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one can be represented as follows:
InChI=1S/C16H21N3O/c1-13(20)12-19(16(21)14-7-3-4-8-15(14)18)11-9-5-2-6-10(11)17/h2-8,12,20H,9-10H2,1H3This structure highlights the presence of a benzimidazole ring fused with a piperidine group, which enhances its pharmacological potential by allowing it to interact with various biological systems .
The compound can undergo various chemical transformations:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and understanding its interaction with biological targets.
The mechanism of action for 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one involves binding to specific molecular targets such as enzymes or receptors. This binding occurs through:
These interactions can modulate the activity of biological targets, leading to various pharmacological effects .
The compound exhibits typical characteristics associated with organic compounds:
Key chemical properties include:
The stability and reactivity can be influenced by environmental factors such as pH and temperature, which are crucial for its application in biological systems .
Due to its structural features and potential biological activities, 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one has several applications:
Research into this compound continues to explore its potential in treating diseases such as cancer and infections due to its unique chemical properties.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4